2-Chloro-4-fluoro-3-methylbenzoic acid
Overview
Description
2-Chloro-4-fluoro-3-methylbenzoic acid is a chemical compound used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones . It has a molecular weight of 188.59 .
Synthesis Analysis
This compound is used in the synthesis of 6-Amino-8-methylquinolones . The synthesis process typically involves a multi-step reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
In terms of chemical reactions, this compound is involved in free radical reactions . For instance, it can react via an SN1 pathway, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a melting point of 186-189℃ .Scientific Research Applications
Synthesis and Preparation Methods
2-Chloro-4-fluoro-3-methylbenzoic acid, a multireactive compound, is used in various synthetic methods. One method involves nucleophilic aromatic substitution and carbonylation, yielding 2-chloro-6-methylbenzoic acid, an essential intermediate in organic synthesis (Daniewski et al., 2002).
Heterocyclic Synthesis
This compound serves as a starting material in heterocyclic-oriented synthesis (HOS). It's instrumental in preparing various condensed nitrogenous cycles, highlighting its role in creating complex organic molecules (Křupková et al., 2013).
Environmental and Biodegradation Studies
In environmental research, fluorinated compounds like this compound are used to trace the degradation pathways of pollutants. For instance, studies have used fluorinated analogs to understand the methanogenic degradation of pollutants like m-cresol in anaerobic environments (Londry & Fedorak, 1993).
Chemical Property Analysis
Research on the thermodynamic properties of compounds like this compound is crucial in understanding their behavior under various conditions. Such studies provide insights into the stability, reactivity, and environmental fate of these compounds (Chirico et al., 2017).
Drug Discovery and Pharmacological Research
Although excluding specific drug-related applications, it's noteworthy that compounds structurally related to this compound are often used in drug discovery and pharmacological research. They serve as building blocks or intermediates in synthesizing various pharmacologically active compounds (Gurupadayya et al., 2008).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-3-methylbenzoic acid is primarily used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones
Mode of Action
Given its use in the synthesis of 6-amino-8-methylquinolones, it can be inferred that it may interact with its targets in a way that inhibits bacterial growth or survival .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical reactions and nucleophilic substitutions , which could potentially affect various biochemical pathways.
Result of Action
Given its use in the synthesis of antibacterial compounds , it can be inferred that the result of its action may include the inhibition of bacterial growth or survival.
Action Environment
It’s noted that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition , suggesting that certain environmental conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-fluoro-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial agents such as 6-amino-8-methylquinolones . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts normal metabolic processes by inhibiting key enzymes involved in cell wall synthesis and DNA replication . This leads to impaired cell function and ultimately cell death. Additionally, this compound can affect eukaryotic cells by modulating signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant antibacterial activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUFFHLBXKTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282167 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173315-54-3 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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